molecular formula C11H13NO2 B098542 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 16655-90-6

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No. B098542
CAS RN: 16655-90-6
M. Wt: 191.23 g/mol
InChI Key: GUDHMDVRURNAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related amino acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of amino acid derivatives often involves reactions under biomimetic conditions, as seen in the preparation of unnatural amino acids containing a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group . Similarly, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile demonstrates the use of specific precursors and conditions to achieve the desired product . These methods could potentially be adapted for the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the stereochemical structure of amino acid derivatives, as demonstrated in the structural characterization of various compounds . These studies reveal that such compounds can exist in zwitterionic forms with specific geometric configurations, which is likely true for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid as well.

Chemical Reactions Analysis

Amino acid derivatives can undergo a range of chemical reactions. For instance, derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide and phenyl isothiocyanate to yield ketene dithioacetals and acetals . The reactivity of the indenyl moiety in 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid could be explored in similar reactions, potentially leading to novel derivatives with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. For example, the presence of an indole ring in (S)-2-amino-3-(1H-indol-3-yl)propanoic acid affects its geometry and hydrogen bonding interactions . The indenyl group in 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid would similarly impact its properties, such as solubility, melting point, and reactivity, which could be studied using techniques like NMR, IR spectroscopy, and elemental analysis .

Scientific Research Applications

Synthesis of Indan-1-one Derivatives and Amino Acid Fragments

Researchers have synthesized new indan-1-one derivatives with amino acid fragments using 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid. This process involves the N-acylation of amino acids, signifying the compound's utility in creating novel chemical structures with potential pharmacological applications Shilin et al., 2019. Similarly, another study synthesized indan-1-one derivatives (8 examples) with amino acid fragments, exploring different synthetic routes Shilin et al., 2018.

Inhibitory Studies and Schiff Base Ligand Synthesis

In a notable study, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid was reacted with 2-hydroxynaphthaldehyde to produce the Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC). The resulting compounds were then reacted with metal ions to produce various coordination compounds. These compounds demonstrated significant xanthine oxidase inhibitory activities, with the zinc complex showing notable effectiveness. This indicates potential applications in treating conditions related to xanthine oxidase activity Ikram et al., 2015.

Crystal Structure Analysis

Studies have also focused on the crystal structure analysis of compounds related to 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was analyzed, revealing interesting molecular geometries and stabilizing interactions, such as hydrogen bonds, which are crucial in understanding the compound's behavior in various conditions Li et al., 2009.

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDHMDVRURNAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937215
Record name Amino(2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

CAS RN

16655-90-6, 16655-71-3
Record name α-Amino-2,3-dihydro-1H-indene-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16655-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Indanyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(2,3-dihydro-1H-inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-2-acetic acid, α-amino-2,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 2
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 3
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 4
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 5
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Reactant of Route 6
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Citations

For This Compound
1
Citations
Y Wang, P Wang, H Ma, W Zhu - Expert opinion on therapeutic …, 2013 - Taylor & Francis
Introduction: 2,5-Diketopiperazines (DKPs) are cyclic dipeptides from two amino acids with or without further structural modifications in DKP nucleus. These DKPs demonstrated …
Number of citations: 60 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.